N-(3-chloro-4-methylphenyl)butanamide

Description

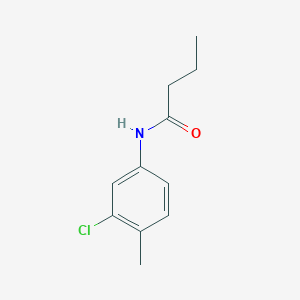

N-(3-chloro-4-methylphenyl)butanamide is an aromatic amide compound characterized by a butanamide chain attached to a 3-chloro-4-methylphenyl group. The chloro and methyl substituents on the phenyl ring likely influence electronic effects, solubility, and intermolecular interactions, while the butanamide moiety provides hydrogen-bonding capabilities.

Properties

CAS No. |

7017-12-1 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)butanamide |

InChI |

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

CMVIYVQUKDZLRB-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC(=C(C=C1)C)Cl |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)C)Cl |

Other CAS No. |

7017-12-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)butanamide typically involves the reaction of 3-chloro-4-methylaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate amide, which is then purified to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)butanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS 353467-86-4)

- Molecular Formula: C₁₉H₂₀ClNO₃

- Molecular Weight : 353.82 g/mol

- Key Features: Contains a phenoxy ether linkage in the butanamide chain. A 3-acetylphenyl group replaces the 3-chloro-4-methylphenyl moiety.

- The acetyl group introduces a ketone functionality, which may increase metabolic stability or serve as a site for further derivatization .

N-(3-Bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS 101906-67-6)

- Molecular Formula: C₁₇H₁₇BrClNO₂

- Molecular Weight : 382.68 g/mol

- Key Features: Substitution of bromine at the phenyl ring and a phenoxy chain.

- The increased molecular weight could reduce solubility but enhance lipophilicity .

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

- Molecular Formula : C₁₇H₁₈Cl₂N₂O₂

- Molecular Weight : 365.25 g/mol

- Key Features: An amino group on the phenyl ring and a dichlorophenoxy chain.

- Implications: The amino group enables hydrogen bonding, improving aqueous solubility. Dichlorophenoxy substitution may enhance halogen bonding interactions in protein targets .

N-(4-{[2-(4-Chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide

- Molecular Formula : C₁₉H₂₁ClN₂O₂

- Molecular Weight : 344.84 g/mol

- Key Features :

- A 4-chlorophenylacetyl group linked to the phenyl ring.

- The 3-methylbutanamide chain may alter conformational flexibility compared to linear butanamide .

Structural and Functional Analysis

Functional Group Impact

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Research and Patent Landscape

- Synthetic Routes: Chloro intermediates (e.g., 1-chloro-4-(3-aminophenyl)-butane in ) suggest that this compound could be synthesized via nucleophilic substitution or coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.